![molecular formula C20H23N5OS B2806752 N-Benzyl-N,6-dimethyl-2-(thiomorpholine-4-carbonyl)pyrazolo[1,5-A]pyrazin-4-amine CAS No. 1775348-94-1](/img/structure/B2806752.png)
N-Benzyl-N,6-dimethyl-2-(thiomorpholine-4-carbonyl)pyrazolo[1,5-A]pyrazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N,6-dimethyl-2-(thiomorpholine-4-carbonyl)pyrazolo[1,5-A]pyrazin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazolo[1,5-a]pyrazine core with a thiazinane ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,6-dimethyl-2-(thiomorpholine-4-carbonyl)pyrazolo[1,5-A]pyrazin-4-amine involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate hydrazine and diketone precursors.
Introduction of the benzyl(methyl)amino group: This step often involves nucleophilic substitution reactions using benzylamine and methylamine.
Attachment of the thiazinane ring: This can be accomplished through condensation reactions with thiazinane derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,6-dimethyl-2-(thiomorpholine-4-carbonyl)pyrazolo[1,5-A]pyrazin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate halogenated derivatives and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-N,6-dimethyl-2-(thiomorpholine-4-carbonyl)pyrazolo[1,5-A]pyrazin-4-amine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N,6-dimethyl-2-(thiomorpholine-4-carbonyl)pyrazolo[1,5-A]pyrazin-4-amine: Unique due to its combination of pyrazolo[1,5-a]pyrazine and thiazinane rings.
Other pyrazolo[1,5-a]pyrazine derivatives: Similar core structure but different substituents.
Thiazinane derivatives: Similar ring structure but different core.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-15-13-25-18(12-17(22-25)20(26)24-8-10-27-11-9-24)19(21-15)23(2)14-16-6-4-3-5-7-16/h3-7,12-13H,8-11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIWIRDYHKAGAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)N3CCSCC3)C(=N1)N(C)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.